5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom at the 5th position of the nicotinic acid ring, a piperazine ring substituted with a hydroxyethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-chloronicotinic acid, followed by the introduction of the piperazine ring through nucleophilic substitution. The hydroxyethyl group is then introduced via alkylation of the piperazine nitrogen. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-[4-(2-oxoethyl)-piperazin-1-yl]-nicotinic acid.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-nicotinic acid without the bromine atom.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group but lacks the nicotinic acid moiety.
Nicotinic acid: The parent compound without the bromine and piperazine substitutions.
Uniqueness
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl-piperazine moiety, and nicotinic acid ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16BrN3O3 |
---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
5-bromo-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BrN3O3/c13-9-7-10(12(18)19)11(14-8-9)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2,(H,18,19) |
InChI Key |
RYCCHSSECAOBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.